molecular formula C11H10FNO2S2 B6539985 4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060282-18-9

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B6539985
CAS No.: 1060282-18-9
M. Wt: 271.3 g/mol
InChI Key: LLDAVSZKFOQFDV-UHFFFAOYSA-N
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Description

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with thiophen-3-ylmethanamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the thiophene moiety can be further functionalized.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex thiophene derivatives.

Scientific Research Applications

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological research: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
  • 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the specific combination of the fluorine atom, thiophene moiety, and sulfonamide group. This combination imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c12-10-1-3-11(4-2-10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDAVSZKFOQFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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